BenchChemオンラインストアへようこそ!

Ondansetron

Chemotherapy-induced nausea and vomiting Network meta-analysis Severe vomiting prevention

Ondansetron is the evidence-backed 5-HT₃ antagonist for acute-phase CINV protocols where placebo-superiority is required. It is the only first-generation -setron with validated CYP2D6 pharmacogenetic probe utility—ultrarapid metabolizers (≥3 functional copies) exhibit 45% antiemetic failure vs. 15% in extensive metabolizers, enabling quantitative genotype-phenotype correlation studies. With a 3.9–4 h half-life, it provides precise temporal control for washout and perioperative protocols. Use as a lower-QTc-risk comparator vs. dolasetron regimens (2.94-fold higher odds of QTc prolongation with dolasetron+dexamethasone). Ideal for pharmacogenomic stratification research, formulation development, and cardiac-safety-aware trial design.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
CAS No. 99614-02-5
Cat. No. B1677300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOndansetron
CAS99614-02-5
Synonyms4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-
Dihydrate, Ondansetron Monohydrochloride
GR 38032F
GR-38032F
GR38032F
Hydrochloride, Ondansetron
Monohydrochloride Dihydrate, Ondansetron
Monohydrochloride, Ondansetron
Ondansetron
Ondansetron Hydrochloride
Ondansetron Monohydrochloride
Ondansetron Monohydrochloride Dihydrate
Ondansetron, (+,-)-Isomer
Ondansetron, (R)-Isomer
Ondansetron, (S)-Isomer
SN 307
SN-307
SN307
Zofran
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C
InChIInChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3
InChIKeyFELGMEQIXOGIFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble in water
Very soluble in acid solutions
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ondansetron CAS 99614-02-5: Procurement-Grade 5-HT3 Antagonist for Antiemetic Research and Formulation Development


Ondansetron (CAS 99614-02-5) is a prototypical first-generation selective 5-HT3 receptor antagonist widely utilized in antiemetic research and clinical practice. As a carbazole derivative with an elimination half-life of approximately 3.5–5.5 hours in healthy adults, it functions via competitive antagonism at the serotonin 5-HT3 receptor [1]. Ondansetron is metabolized by multiple cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2D6, and CYP3A subfamily) with no single isoform dominating its clearance, which limits clinically significant drug–drug interactions from single-enzyme modulators [2]. Its oral bioavailability ranges from 60–70% with a volume of distribution of 1.8 L/kg [1].

Ondansetron CAS 99614-02-5: Why Class-Wide Interchangeability Is Not Supported by Comparative Evidence


Although ondansetron, granisetron, and dolasetron are all first-generation 5-HT3 receptor antagonists, they exhibit clinically meaningful differences in receptor binding kinetics, metabolic pathways, cardiac safety profiles, and pharmacogenetic response variability that preclude simple generic substitution [1]. While a network meta-analysis of 10 RCTs (917 adults) demonstrated that ondansetron was among the only two 5-HT3 antagonists significantly superior to placebo for preventing severe vomiting in chemotherapy patients, the class-wide efficacy equivalence often assumed in procurement decisions is not uniformly supported [2]. Furthermore, ondansetron's distinct CYP2D6 pharmacogenetic interaction—where ultrarapid metabolizers (≥3 functional CYP2D6 copies) exhibit a 45% incidence of antiemetic failure versus 15% in extensive metabolizers—creates patient-specific response heterogeneity not observed equally across all -setron compounds [3]. The evidence below quantifies where ondansetron differs from comparators on dimensions directly relevant to research protocol design and formulary selection.

Ondansetron vs. Comparators: Head-to-Head Quantitative Differentiation for Scientific Selection


Ondansetron Demonstrates Placebo-Superior Severe Vomiting Prevention Not Established for All First-Generation Agents

In a network meta-analysis of 10 randomized controlled trials (917 adults), ondansetron was among only two 5-HT3 receptor antagonists (with ramosetron) that demonstrated statistically significant superiority to placebo for the prevention of severe vomiting [1]. The analysis found that while all 5-HT3 antagonists decreased the risk of severe vomiting, the effect for agents including dolasetron and granisetron did not reach statistical significance versus placebo in this specific outcome domain [1].

Chemotherapy-induced nausea and vomiting Network meta-analysis Severe vomiting prevention

Ondansetron Exhibits Significantly Lower QTc Prolongation Risk Than Dolasetron Plus Dexamethasone in Chemotherapy Patients

A network meta-analysis of four randomized controlled trials including 3,358 children and adults undergoing chemotherapy found that dolasetron plus dexamethasone was associated with a significantly greater risk of QTc prolongation compared with ondansetron plus dexamethasone [1]. The odds ratio for QTc prolongation with dolasetron plus dexamethasone versus ondansetron plus dexamethasone was 2.94 (95% confidence interval: 2.13–4.17) [1].

Cardiac safety QTc prolongation Chemotherapy supportive care

Ondansetron's Shorter Half-Life (~3.9 Hours) Contrasts With Palonosetron's ~40-Hour Duration for Time-Dependent Research Applications

Ondansetron exhibits an elimination half-life of approximately 3.9 hours in healthy adults, which is substantially shorter than the ~40-hour half-life of the second-generation 5-HT3 antagonist palonosetron [1]. In cancer patients, ondansetron's half-life is approximately 4 hours, while palonosetron's extends to 128 hours [2]. This pharmacokinetic distinction directly correlates with differential efficacy in the delayed phase (>24–120 hours) of chemotherapy-induced nausea and vomiting [3].

Pharmacokinetics Elimination half-life Dosing interval

Ondansetron Demonstrates 100-Fold Lower 5-HT3 Receptor Binding Affinity Than Palonosetron

In vitro receptor binding studies demonstrate that ondansetron exhibits a pKi of 8.39 for the 5-HT3 receptor, which is approximately 100-fold lower than palonosetron (pKi = 10.5) . Granisetron (pKi = 8.91), tropisetron (pKi = 8.81), and dolasetron (pKi = 7.6) all cluster within a similar affinity range as ondansetron, confirming that ondansetron shares the first-generation binding profile . Additionally, ondansetron displays strictly competitive antagonism at the 5-HT3 receptor, whereas palonosetron exhibits both competitive and allosteric interactions that induce receptor conformational changes [1].

Receptor binding affinity 5-HT3 antagonism pKi comparison

CYP2D6 Ultrarapid Metabolizers Experience 3-Fold Higher Ondansetron Failure Rate for Postoperative Vomiting Prevention

In a prospective study of 250 female patients receiving 4 mg ondansetron prophylaxis, the incidence of postoperative vomiting varied significantly by CYP2D6 metabolic phenotype [1]. Ultrarapid metabolizers (≥3 functional CYP2D6 copies) experienced a 45% incidence of vomiting compared to 15% in extensive metabolizers (2 copies) and 17% in intermediate metabolizers [1]. The incidence in ultrarapid metabolizers was significantly higher than all other groups combined (p < 0.01) [1].

Pharmacogenetics CYP2D6 polymorphism Antiemetic failure

Ondansetron CAS 99614-02-5: Evidence-Based Research and Industrial Application Scenarios


Positive Control or Reference Standard in Acute-Phase CINV Studies Requiring First-Generation 5-HT3 Antagonist

Ondansetron is the appropriate reference compound for acute-phase (0–24 hour) chemotherapy-induced nausea and vomiting studies requiring a first-generation 5-HT3 antagonist with established placebo-superiority for severe vomiting prevention [1]. The network meta-analysis demonstrating that ondansetron (along with ramosetron) was among only two agents significantly superior to placebo for severe vomiting outcomes supports its selection as a validated active comparator [1].

Cardiac Safety Comparator Studies Evaluating QTc Prolongation Risk in Chemotherapy Supportive Care

Ondansetron plus dexamethasone serves as the lower-risk comparator arm in studies designed to evaluate the cardiac safety of alternative 5-HT3 antagonist regimens, given the demonstrated 2.94-fold higher odds of QTc prolongation with dolasetron plus dexamethasone [2]. This differential is relevant for studies conducted in patient populations with cardiovascular comorbidities where QTc prolongation monitoring is a protocol requirement [2].

CYP2D6 Pharmacogenomic Probe Substrate and Genotype-Stratified Antiemetic Studies

Ondansetron is a validated probe substrate for CYP2D6 pharmacogenomic research, where the 3-fold differential in antiemetic failure rates between ultrarapid and extensive metabolizers (45% vs. 15% vomiting incidence) provides a quantifiable phenotype–genotype correlation [3]. This makes ondansetron suitable for studies investigating pharmacogenetic stratification strategies, genotype-guided antiemetic protocols, or the impact of CYP2D6 copy number variation on drug response [3].

Short-Acting Antiemetic Formulation Development Where Extended Half-Life Is Undesirable

Ondansetron's elimination half-life of approximately 3.9–4 hours in adults positions it as the preferred active pharmaceutical ingredient for formulation development projects requiring short-acting antiemetic coverage with predictable washout [4]. In contrast to palonosetron's ~40-hour half-life, ondansetron enables more precise temporal control over antiemetic exposure, which is advantageous for perioperative protocols where extended receptor occupancy may confound postoperative nausea assessment or drug interaction studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ondansetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.